molecular formula C11H21NO4 B3167121 N-Boc-3-isopropylamino-propionic acid CAS No. 917202-02-9

N-Boc-3-isopropylamino-propionic acid

Cat. No. B3167121
CAS RN: 917202-02-9
M. Wt: 231.29 g/mol
InChI Key: KKIAMBQPKZBCIZ-UHFFFAOYSA-N
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Description

N-Boc-3-isopropylamino-propionic acid is a chemical compound with the molecular formula C11H21NO4 . It contains a total of 36 bonds, including 15 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of N-Boc-3-isopropylamino-propionic acid consists of 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . It contains a total of 36 bonds, including 15 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .


Chemical Reactions Analysis

The N-Boc group is stable towards most nucleophiles and bases . The Boc group can be removed under anhydrous acidic conditions with the production of tert-butyl cations . The N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Boc-3-isopropylamino-propionic acid include a molecular weight of 231.29, a density of 1.071g/cm3, and a boiling point of 332.2ºC at 760 mmHg .

Scientific Research Applications

Catalysis and Synthesis

  • N-Boc-3-isopropylamino-propionic acid is used in the N-tert-butoxycarbonylation of amines. This process is significant in peptide synthesis, as the N-Boc moiety is resistant to racemization. The tert-butoxycarbonyl group can be cleaved easily, making it useful in Merrifield’s solid phase peptide synthesis (Heydari et al., 2007).

Pharmaceutical and Biological Applications

  • N-Boc-3-isopropylamino-propionic acid derivatives are synthesized for their potential in modified peptides and biologically active heterocyclic derivatives. These are significant in developing pharmaceutical products (Baburaj & Thambidurai, 2012).

Photocatalysis and Environmental Applications

  • Modified forms of N-Boc-3-isopropylamino-propionic acid are used in photocatalysis. For example, N-doped (BiO)2CO3 hierarchical microspheres, which include N-Boc, show excellent visible light photocatalytic activity and durability. This is significant for environmental pollution control, specifically in air cleaning (Dong et al., 2012).

Sensing and Detection

  • Boronic acid derivatives, including those related to N-Boc-3-isopropylamino-propionic acid, are used in fluorescent chemosensors. These are valuable in detecting biological substances, critical for disease diagnosis and treatment (Huang et al., 2012).

Peptide Synthesis

  • The compound is involved in the synthesis of dipeptide isosteres and their derivatives, essential in developing therapeutic peptides (Baker & Condon, 1992).

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-8(2)12(7-6-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIAMBQPKZBCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201183697
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-(1-methylethyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-3-isopropylamino-propionic acid

CAS RN

917202-02-9
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-(1-methylethyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917202-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-(1-methylethyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201183697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(tert-butoxy)carbonyl](propan-2-yl)amino}propanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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